molecular formula C8H16N2O2 B3407562 N,N'-diisopropyloxamide CAS No. 7357-22-4

N,N'-diisopropyloxamide

Cat. No.: B3407562
CAS No.: 7357-22-4
M. Wt: 172.22 g/mol
InChI Key: RZTXNSJRJVCZEM-UHFFFAOYSA-N
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Description

N,N'-Diisopropyloxamide is a symmetric oxamide derivative featuring two isopropyl groups attached to the nitrogen atoms of the oxalamide core (N-(propan-2-yl)-N'-[(propan-2-yl)carbamoyl]carbamoyl). Its branched alkyl substituents distinguish it from linear-chain analogs, influencing its physicochemical properties and applications.

Properties

IUPAC Name

N,N'-di(propan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-5(2)9-7(11)8(12)10-6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTXNSJRJVCZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60994350
Record name N~1~,N~2~-Di(propan-2-yl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7357-22-4
Record name NSC58162
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~2~-Di(propan-2-yl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-diisopropyloxamide can be synthesized through the reaction of diisopropylamine with oxalyl chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Diisopropylamine: Diisopropylamine is prepared by the reaction of isopropylamine with acetone, followed by hydrogenation.

    Reaction with Oxalyl Chloride: Diisopropylamine is then reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form N,N’-diisopropyloxamide.

Industrial Production Methods

Industrial production of N,N’-diisopropyloxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-diisopropyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: N,N’-diisopropyloxamide can undergo substitution reactions where the isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding oxamides with oxidized functional groups.

    Reduction: Formation of amines or alcohols depending on the reaction conditions.

    Substitution: Formation of halogenated oxamides or other substituted derivatives.

Scientific Research Applications

N,N’-diisopropyloxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-diisopropyloxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its anti-inflammatory effects are attributed to the inhibition of the NF-κB pathway, which reduces the production of inflammatory cytokines .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points :

    • Branched chains (e.g., isopropyl) reduce molecular symmetry and disrupt crystal packing, leading to lower melting points compared to linear analogs like N,N'-dimethyloxamide. For example, N,N'-dibutyloxamide exhibits a lower melting point than N,N'-dipropyloxamide due to increased chain length and flexibility .
    • N,N'-Dimethyloxamide, with smaller methyl groups, likely has the highest melting point due to efficient hydrogen bonding and dense crystal packing .
  • Solubility: Branched isopropyl groups enhance solubility in non-polar solvents compared to linear-chain oxamides. N,N'-diisopropyloxamide is expected to be more soluble in organic solvents like chloroform or ethyl acetate than its linear counterparts . Polar solvents (e.g., DMF, ethanol) better dissolve linear oxamides like N,N'-dimethyloxamide due to stronger hydrogen-bonding interactions .
  • Hydrogen Bonding :

    • X-ray diffraction studies of N,N'-dipropyloxamide reveal intermolecular N–H···O hydrogen bonds forming layered structures . The bulky isopropyl groups in this compound likely reduce such interactions, resulting in less ordered crystalline phases.

Biological Activity

N,N'-Diisopropyloxamide is a compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its amide functional group, which plays a crucial role in its biological activity. The presence of the diisopropyl groups enhances the lipophilicity of the compound, potentially influencing its interaction with biological membranes and targets.

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The amide bond in this compound can participate in hydrogen bonding, which may inhibit enzyme activity by blocking active sites or altering enzyme conformation.
  • Cell Membrane Interaction : The lipophilic nature of the diisopropyl groups may facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.
  • Bioisosterism : The structural similarity between this compound and other bioactive molecules suggests it may serve as a bioisostere for various pharmacophores, potentially enhancing its therapeutic profile.

Case Studies

  • Antiviral Activity : A study investigated the antiviral properties of compounds similar to this compound against HIV-1. The lead compound demonstrated significant inhibition of viral replication by targeting specific viral proteins, indicating potential utility in antiviral drug development .
  • Anticancer Properties : Research on derivatives of this compound revealed promising anticancer activity. In vitro assays showed that certain derivatives exhibited cytotoxic effects on cancer cell lines (e.g., HeLa and CEM cells) with IC50 values in the micromolar range. For instance, modifications to the compound structure led to enhanced potency compared to the parent compound .
  • Biophysical Studies : Biophysical assessments have shown that this compound interacts with nucleic acids, suggesting potential applications in gene therapy or as a molecular probe in nucleic acid research .

Data Tables

Activity TypeTargetIC50 (μM)Reference
AntiviralHIV-1 Vif protein6
AnticancerHeLa Cells41
AnticancerCEM Cells9.6
Nucleic Acid BindingVarious-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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